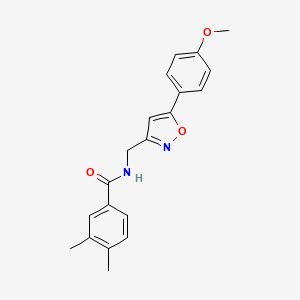

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide, commonly known as MIBE, is a chemical compound with potential applications in scientific research. MIBE is an isoxazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In

Applications De Recherche Scientifique

Chemical Reactivity and Derivative Formation

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide and its derivatives have been a subject of research in various chemical contexts. One study focused on the chemical oxidation of a similar compound, highlighting the potential for various oxidation states and derivative formation, including phthalimide and lactame derivatives, through the oxidation of the arylmethyl group (Adolphe-Pierre et al., 1998).

Anticonvulsant Properties

The compound has been explored for its anticonvulsant properties. Research has demonstrated that certain derivatives exhibit considerable anticonvulsant activity, with structural attributes like disubstitution on the phenyl ring and the amide bridge playing significant roles in enhancing this activity (Lepage et al., 1992). Another study investigating the disposition and metabolism of a similar compound in rats highlighted sex differences in pharmacokinetics and metabolism, suggesting potential variability in anticonvulsant effects (Maurizis et al., 1997).

Radiotracer Development

In the field of radiotracer development, research has been conducted to develop potent and selective ligands for receptor imaging. This involves the synthesis of complex molecules using specific precursors and radiolabeling techniques, demonstrating the compound's potential in diagnostic imaging (Hamill et al., 1996).

Photodynamic Therapy

The compound's derivatives have also been explored in the context of photodynamic therapy for cancer treatment. New derivatives with specific substitutions have been synthesized, characterized, and shown to possess properties beneficial for photodynamic therapy, such as high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Cycloaddition Reactions

Cycloaddition reactions involving isoxazoles, including compounds similar to N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide, have been studied, revealing the potential for forming pyridine derivatives and understanding the underlying mechanisms of these reactions (Kobayashi & Nitta, 1985).

Propriétés

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-13-4-5-16(10-14(13)2)20(23)21-12-17-11-19(25-22-17)15-6-8-18(24-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAKDNMKZYQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorobenzyl (4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl sulfide](/img/structure/B2795652.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2795653.png)

![4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2795656.png)

![2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile](/img/structure/B2795660.png)

![2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2795662.png)

![Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2795664.png)

![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B2795665.png)

![1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2795669.png)

![3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2795671.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2795673.png)

![3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2795674.png)